alpha-Glutinol

Natural product chemistry Triterpenoid scaffold diversification Semi-synthetic derivatization

For researchers requiring a distinct pentacyclic scaffold for diversification, alpha-glutinol offers a chemotype not accessible from common triterpenes. Its unique C-9 methyl, Δ5 double bond, and absent C-10 methyl enable ring fusion, oxidation, and aromatization pathways. Key quantitative benchmarks: - Exhibits a 10-fold selectivity window (IC50 6 µM OVACAR3 vs. 60 µM SV40). - Achieves 73% paw edema inhibition at 30 mg/kg in rodent models. - Sourced for top-down structural programs & scaffold-hopping strategies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 14554-13-3
Cat. No. B079042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Glutinol
CAS14554-13-3
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24-,27-,28+,29-,30+/m1/s1
InChIKeyHFSACQSILLSUII-VXRRTDEQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Glutinol (CAS 14554-13-3): Procurement Considerations for a Structurally Distinct Pentacyclic Triterpenoid Scaffold


alpha-Glutinol (CAS 14554-13-3), also referred to as Glutin-5-en-3α-ol or Alnusenol, is a pentacyclic triterpenoid of the glutinane class characterized by a rearranged oleanane skeleton. Its defining structural feature is a Δ5 double bond combined with a C-9 methyl group and the conspicuous absence of a C-10 methyl substituent—a rare configuration among plant-derived pentacyclic triterpenes [1]. This structural anomaly distinguishes it from the more abundant oleanane, ursane, and lupane triterpenoids and has been shown to significantly alter its chemical behavior under oxidative and acidic conditions [1]. The compound is isolated from diverse plant sources including Balfourodendron riedelianum, Scoparia dulcis, and various Euphorbia species, and has established roles as both a naturally occurring metabolite and a versatile starting material for semi-synthetic diversification [2].

Why Generic Pentacyclic Triterpenes Cannot Substitute for alpha-Glutinol in Chemical Derivatization and Targeted Bioassays


Interchanging alpha-glutinol with more common pentacyclic triterpenes such as β-amyrin, lupeol, oleanolic acid, or friedelin is chemically and pharmacologically unsound due to glutinol's unique rearranged skeleton. Unlike typical oleanane- or lupane-type triterpenes, glutinol possesses a methyl group at C-9, lacks a methyl at C-10, and bears a Δ5 double bond—features that collectively modify its three-dimensional conformation and electronic environment, thereby altering its reactivity under oxidative conditions and its interaction with biological targets [1]. As a consequence, glutinol enables distinct semi-synthetic transformations (including ring fusion, aromatization, and ring cleavage) that are not accessible from conventional triterpene scaffolds [1]. Furthermore, network pharmacology analysis has identified a unique target profile for glutinol involving steroid metabolic processes, intracellular receptor signaling, and specific inflammatory pathway modulation—a profile that diverges from the canonical targets of oleanolic acid and β-amyrin [2]. Substitution with a generic analog would therefore invalidate synthetic reproducibility and confound biological interpretation.

alpha-Glutinol (CAS 14554-13-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Structural Uniqueness of Glutinol vs. Common Pentacyclic Triterpenes: C-9 Methyl, Δ5 Double Bond, and Absent C-10 Methyl Define a Distinct Scaffold Class

Glutinol possesses a rearranged pentacyclic skeleton that fundamentally differs from the canonical oleanane, ursane, and lupane frameworks. Specifically, glutinol bears a methyl group at C-9 and a Δ5 double bond, while lacking the C-10 methyl substituent that is universally present in β-amyrin, α-amyrin, lupeol, oleanolic acid, ursolic acid, and betulinic acid [1]. This structural divergence significantly modifies glutinol's chemical behavior compared to other triterpenes, particularly under oxidative conditions [1]. The unique scaffold enables distinct top-down structural diversification reactions including ring fusion, aromatization, and ring cleavage that are not feasible with conventional triterpenes, as demonstrated by the generation of 22 semi-synthetic derivatives from glutinol [1].

Natural product chemistry Triterpenoid scaffold diversification Semi-synthetic derivatization

Selective Cytotoxicity Profile of Glutinol: Ten-Fold Therapeutic Window Between Cancer and Normal Cells

In a study evaluating antiproliferative activity, glutinol exhibited selective cytotoxicity with an IC50 of 6 μM against human ovarian cancer OVACAR3 cells, while displaying a ten-fold lower cytotoxicity against normal SV40 cells with an IC50 of 60 μM [1]. Flow cytometric analysis further revealed that treatment with 12 μM glutinol induced G2/M phase cell cycle arrest in OVACAR3 cells, increasing the G2/M population from 4.02% in control to 29.05% upon treatment [1]. While no direct head-to-head comparator data for normal cell selectivity are available for other triterpenes in this specific assay, this selective cytotoxicity profile provides a quantitative baseline differentiating glutinol from triterpenes with non-selective or broadly cytotoxic profiles.

Ovarian cancer research Cytotoxicity selectivity Antiproliferative screening

In Vivo Analgesic Efficacy: Glutinol 30 mg/kg Achieves 40% Writhing Reduction and 73% Edema Inhibition

Oral administration of glutinol at 30 mg/kg in rodent models produced quantifiable analgesic and anti-inflammatory effects. In the acetic acid-induced writhing test in mice, glutinol reduced writhing by 40% [1]. In the carrageenan-induced paw edema model in rats, glutinol achieved a 73% reduction in edema [1]. These data provide a validated in vivo efficacy baseline for glutinol. While this study did not include a direct head-to-head comparator with another isolated triterpene under identical conditions, separate studies report that glutinol exhibited 16- to 26-fold higher analgesic efficacy than aspirin and paracetamol when administered via intraperitoneal route in the acetic acid-induced abdominal constriction model [2].

Analgesic screening Anti-inflammatory in vivo Natural product pharmacology

Neuroprotective Pathway Modulation: Glutinol Selectively Reduces TNF-α, Caspase-3, and PARP-1 Expression

In an ethanol-induced neurotoxicity model in neonatal rat pups, glutinol administration significantly reduced the ethanol-induced overexpression of TNF-α, caspase-3, and PARP-1 in brain tissue [1]. In the same study, friedelin—a structurally related pentacyclic triterpenoid co-occurring with glutinol in several plant species—attenuated neurodegeneration via a mechanistically distinct pathway involving inhibition of ethanol-induced p-JNK and NF-κB expression [1]. This pathway divergence demonstrates that glutinol and friedelin, despite their co-occurrence and structural similarity, exert neuroprotective effects through non-redundant molecular targets and should not be considered interchangeable.

Neuroprotection Ethanol-induced neurotoxicity Inflammatory pathway modulation

alpha-Glutinol (CAS 14554-13-3): Recommended Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


Semi-Synthetic Diversification Programs Targeting Glutinane-Derived Chemotypes

Procure alpha-glutinol as a starting scaffold for top-down structural diversification programs where access to glutinane-derived chemotypes is required. Glutinol's unique C-9 methyl, Δ5 double bond, and absent C-10 methyl enable ring fusion, oxidation, aromatization, and ring cleavage transformations that are not accessible from conventional oleanane- or lupane-type triterpenes such as β-amyrin, oleanolic acid, or lupeol [1]. The successful generation of 22 semi-synthetic derivatives from glutinol demonstrates its utility as a versatile scaffold for generating compound libraries with structurally novel architectures. This application is particularly relevant for natural product chemistry groups engaged in scaffold-hopping strategies and for agrochemical discovery programs targeting phytopathogenic fungi.

Ovarian Cancer Selective Cytotoxicity Screening and PI3K/AKT Pathway Studies

Utilize alpha-glutinol in ovarian cancer research where a defined selectivity window is required. Glutinol exhibits an IC50 of 6 μM against OVACAR3 ovarian cancer cells and a ten-fold lower cytotoxicity against normal SV40 cells (IC50 = 60 μM), providing a validated selectivity baseline for antiproliferative screening [1]. Treatment with 12 μM glutinol induces G2/M phase cell cycle arrest in OVACAR3 cells, increasing the G2/M population from 4.02% to 29.05% [1]. These quantitative parameters enable glutinol to serve as a positive control or reference compound in assays evaluating PI3K/AKT pathway modulation and cell cycle regulation in ovarian cancer models.

In Vivo Analgesic and Anti-Inflammatory Pharmacology Studies

Employ alpha-glutinol in rodent models of acute pain and inflammation where oral dosing at 30 mg/kg has established efficacy benchmarks. Glutinol at this dose achieves 40% writhing reduction in the acetic acid-induced writhing model and 73% paw edema inhibition in the carrageenan-induced edema model [1]. These reproducible in vivo parameters make glutinol suitable as a reference triterpenoid for comparative analgesic screening and for mechanistic studies investigating the early phase of the acute inflammatory process. Cross-study data indicating 16- to 26-fold higher potency than aspirin and paracetamol via intraperitoneal administration further support its utility in analgesic drug discovery programs [2].

Neuroinflammation Research Targeting the TNF-α/Caspase-3/PARP-1 Axis

Select alpha-glutinol for neuroprotection studies where selective modulation of the TNF-α/caspase-3/PARP-1 pathway is desired. Glutinol administration significantly reduces ethanol-induced overexpression of TNF-α, caspase-3, and PARP-1 in neonatal rat brain tissue [1]. Critically, this pathway profile is mechanistically distinct from that of friedelin, which acts via p-JNK and NF-κB inhibition [1]. This divergence enables researchers to isolate the contribution of the TNF-α/caspase-3/PARP-1 axis in ethanol-induced neurotoxicity and to avoid confounding pathway overlap that would occur if friedelin were substituted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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